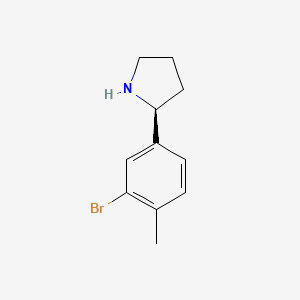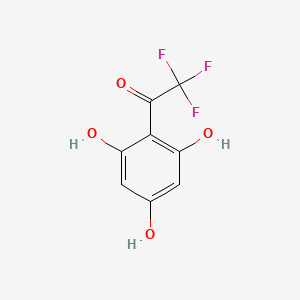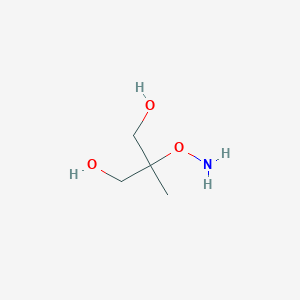
2-(Aminooxy)-2-methylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminooxy)-2-methylpropane-1,3-diol is a chemical compound known for its unique structure and reactivity. It contains an aminooxy group (-ONH2) attached to a propane backbone, making it a valuable reagent in various chemical reactions, particularly in the field of bioorthogonal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropane-1,3-diol typically involves the reaction of hydroxylamine with a suitable precursor, such as 2-methylpropane-1,3-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminooxy)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in substitution reactions, where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxime derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(Aminooxy)-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Aminooxy)-2-methylpropane-1,3-diol involves its ability to form stable oxime linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks electrophilic carbonyl groups to form oxime bonds. This property makes it a valuable tool in bioorthogonal chemistry, where it is used to label and modify biomolecules without interfering with their natural functions .
Comparación Con Compuestos Similares
Similar Compounds
Aminooxyacetic acid: Similar in structure but contains an acetic acid moiety.
1-Aminooxy-3-aminopropane: Lacks the methyl group present in 2-(Aminooxy)-2-methylpropane-1,3-diol.
1-Aminooxy-2-aminoethane: Another analog with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of reactivity and stability. Its ability to form stable oxime linkages under mild conditions sets it apart from other similar compounds, making it particularly useful in applications requiring precise and stable modifications .
Propiedades
Fórmula molecular |
C4H11NO3 |
|---|---|
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
2-aminooxy-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C4H11NO3/c1-4(2-6,3-7)8-5/h6-7H,2-3,5H2,1H3 |
Clave InChI |
WQFKLUVCQOAJCP-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


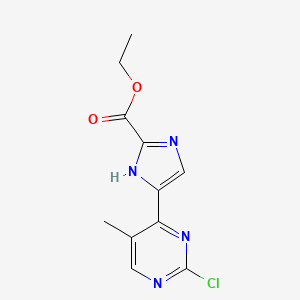
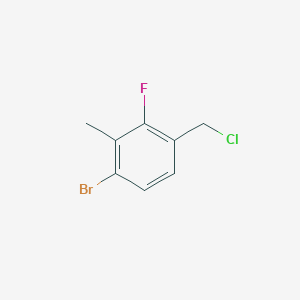

![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)



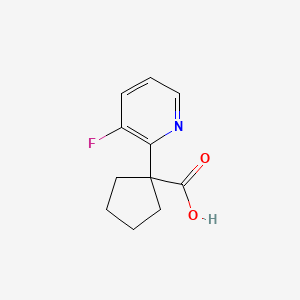
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
